molecular formula C10H16BN3O2 B12437091 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine

Cat. No.: B12437091
M. Wt: 221.07 g/mol
InChI Key: JIVYLDFKAYTTTB-UHFFFAOYSA-N
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Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine (CAS: 2227198-76-5) is a boronate ester-functionalized pyrazine derivative. Its structure features a pyrazine core with an amine group at position 2 and a pinacol boronate ester at position 4. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in pharmaceutical and materials science research .

Properties

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BN3O2/c1-9(2)10(3,4)16-11(15-9)7-5-13-6-8(12)14-7/h5-6H,1-4H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVYLDFKAYTTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=CC(=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine typically involves the borylation of pyrazin-2-amine. One common method is the reaction of pyrazin-2-amine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Chemical Reactions Analysis

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). Major products formed from these reactions include substituted pyrazines and boronic acid derivatives .

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine involves its ability to form stable complexes with various molecular targets. The boronate ester group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyrazine ring can also participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Key Features

Compound Name Core Structure Substituents CAS Number Key Applications/Properties
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazin-2-amine Pyrazine -NH₂ (C2), -Bpin (C6) 2227198-76-5 Cross-coupling intermediates for drug discovery
2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine -Cl (C4-phenyl), -Bpin (C6) N/A Early safety pharmacology studies; potential kinase inhibitors
6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine Pyridine -Cl (C6), -NH₂ (C3), -Bpin (C5) 1973516-90-3 Dual functionalization enhances electronic diversity for coupling reactions
Methyl 3-amino-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2-carboxylate Pyrazine -NH₂ (C3), -COOMe (C2), -Bpin (C6) 1874279-25-0 Carboxylate group improves solubility; used in medicinal chemistry
N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine -NPh (C2), -Bpin (C5) 956128-05-5 N-aryl substitution modifies steric hindrance in catalysis
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridin-2-amine Pyridine -CF₃ (C4), -NH₂ (C2), -Bpin (C5) N/A Trifluoromethyl group enhances metabolic stability

Reactivity and Cross-Coupling Efficiency

  • Electronic Effects : The target compound’s pyrazine core is electron-deficient, facilitating oxidative addition in palladium-catalyzed couplings. Analogues with electron-withdrawing groups (e.g., -CF₃ in ) exhibit faster coupling rates compared to electron-rich systems like N-phenylpyrimidine derivatives .
  • Steric Considerations : Bulky substituents (e.g., imidazo[1,2-a]pyridine in ) reduce reaction yields due to hindered access to the boron center. The pyrazine derivative’s planar structure minimizes steric interference .

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C₁₃H₁₈BNO₂
  • Molecular Weight : 259.11 g/mol
  • CAS Number : 1809890-45-6

Synthesis

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine typically involves the use of boronic acid derivatives in coupling reactions. The incorporation of the dioxaborolane moiety enhances the compound's stability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyrazin-2-amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often function by inhibiting specific protein-protein interactions crucial for cancer cell proliferation. The inhibition of Aurora A kinase has been a focal point in various studies due to its role in cell cycle regulation and mitosis .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor:

  • nNOS Inhibition : It has been shown to selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in various neurodegenerative diseases. The selectivity over other isoforms (iNOS and eNOS) suggests a promising therapeutic profile .

Study 1: Aurora A Kinase Inhibition

A study demonstrated that derivatives of pyrazinamine compounds could effectively inhibit Aurora A kinase in vitro:

  • Results : The compound showed a significant reduction in cell viability in cancer cell lines with an IC50 value indicating effective potency against tumor cells .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds:

  • Findings : The compound demonstrated an ability to cross the blood-brain barrier and exert protective effects on neuronal cells under oxidative stress conditions .

Data Table

PropertyValue
Molecular FormulaC₁₃H₁₈BNO₂
Molecular Weight259.11 g/mol
CAS Number1809890-45-6
Anticancer ActivityYes
nNOS InhibitionSelective
Blood-Brain Barrier PenetrationYes

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